molecular formula C15H11BrClFO B1327788 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-49-7

4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No.: B1327788
CAS No.: 898750-49-7
M. Wt: 341.6 g/mol
InChI Key: UMMRBXWPIIRYNI-UHFFFAOYSA-N
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Description

4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a halogenated derivative of propiophenone. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is widely used in scientific research due to its unique chemical properties:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological activities and as an intermediate in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4’-Bromo-3-(3-chlorophenyl)propiophenone
  • 4’-Bromo-3-(5-fluorophenyl)propiophenone
  • 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Uniqueness: 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMRBXWPIIRYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644949
Record name 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-49-7
Record name 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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